
5-(三氟甲基)嘧啶-2-醇
概述
描述
5-(Trifluoromethyl)pyrimidin-2-ol: is a heterocyclic compound with the molecular formula C5H3F3N2O. . This compound has garnered attention in various fields of scientific research due to its unique structural features and reactivity.
科学研究应用
Chemistry: 5-(Trifluoromethyl)pyrimidin-2-ol is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has shown potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a candidate for antitumor drug development. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells .
Industry: In the industrial sector, 5-(Trifluoromethyl)pyrimidin-2-ol is used in the production of agrochemicals and pharmaceuticals. Its trifluoromethyl group enhances the stability and bioactivity of the resulting products .
安全和危害
The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
5-(Trifluoromethyl)pyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in pyrimidine metabolism, potentially inhibiting or modulating their activity. These interactions can affect the synthesis and degradation of nucleotides, impacting cellular processes such as DNA and RNA synthesis .
Cellular Effects
The effects of 5-(Trifluoromethyl)pyrimidin-2-ol on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . These effects can lead to changes in cell function, including altered cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)pyrimidin-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis by binding to their active sites. This inhibition can lead to a decrease in nucleotide levels, affecting DNA and RNA synthesis . Additionally, 5-(Trifluoromethyl)pyrimidin-2-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and effects of 5-(Trifluoromethyl)pyrimidin-2-ol over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including altered cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)pyrimidin-2-ol in animal models vary with different dosages. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-(Trifluoromethyl)pyrimidin-2-ol is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines . These interactions can affect the overall metabolic flux and levels of metabolites, influencing cellular processes such as DNA and RNA synthesis.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)pyrimidin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s distribution can affect its localization and accumulation within cells, influencing its activity and function .
Subcellular Localization
5-(Trifluoromethyl)pyrimidin-2-ol is localized to specific subcellular compartments, where it exerts its effects. It may be directed to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be localized to the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol typically involves multi-component reactions and cyclization processes. One common method is the one-pot multi-component reaction strategy, which allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. This method avoids the inherent selectivity challenges of direct pyrimidine trifluoromethylation and exhibits tolerance to various functional groups, yielding high product purity .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)pyrimidin-2-ol often employs scalable synthetic routes that ensure high yield and purity. The practicality of these methods is highlighted by their ability to be scaled up for large-scale production, making them suitable for industrial applications .
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)pyrimidin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds, which is widely applied in the synthesis of complex organic molecules.
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 5-(Trifluoromethyl)pyrimidin-2-ol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
作用机制
The mechanism of action of 5-(Trifluoromethyl)pyrimidin-2-ol involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
相似化合物的比较
- 2-(Trifluoromethyl)pyrimidin-5-ol
- 5-(Trifluoromethyl)pyrimidin-4-amine
- 5-(Trifluoromethyl)pyrimidin-2-thiol
Comparison: Compared to similar compounds, 5-(Trifluoromethyl)pyrimidin-2-ol exhibits unique reactivity due to the presence of the hydroxyl group at the 2-position.
属性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWDIFZEBBSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536600 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83767-80-0 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
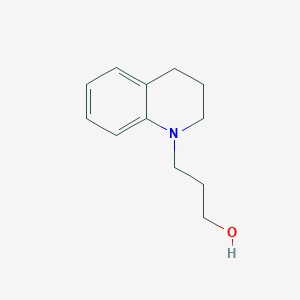
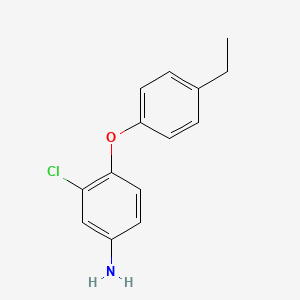
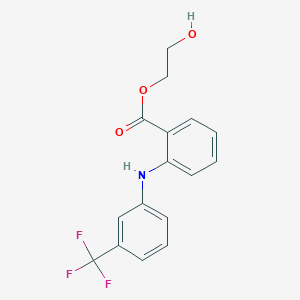
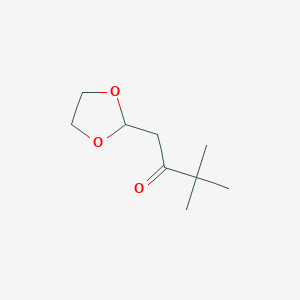


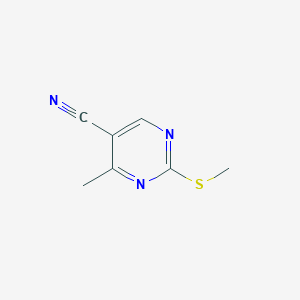
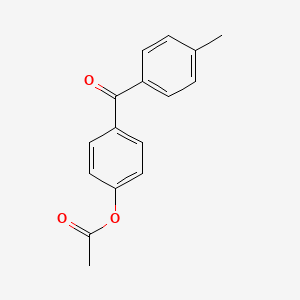
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

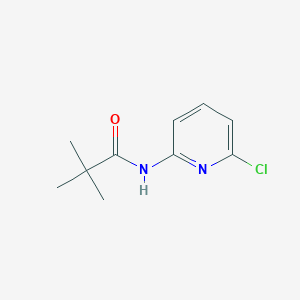
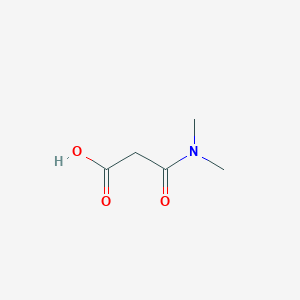
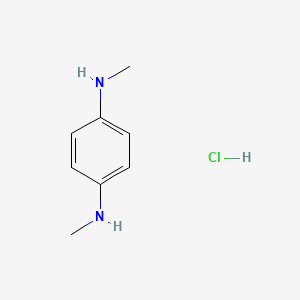
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
